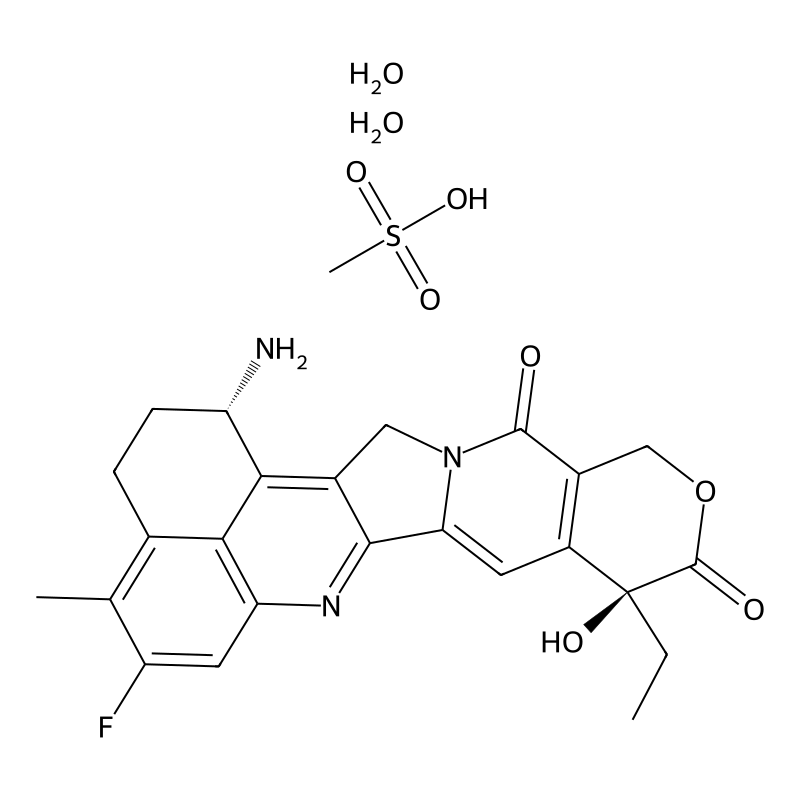Exatecan mesilate hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Anticancer Properties:
Exatecan mesilate hydrate has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies suggest it might work through various mechanisms, including:
- Disrupting DNA replication: Exatecan mesilate hydrate might hinder the ability of cancer cells to replicate their DNA, thereby stalling their growth [].
- Targeting Topoisomerase II: This enzyme plays a crucial role in DNA replication and cell division. Exatecan mesilate hydrate might inhibit Topoisomerase II, leading to DNA damage and cell death in cancer cells [].
Preclinical Studies:
Exatecan mesilate hydrate has been evaluated in preclinical studies, which involve testing on animals or cells in a controlled laboratory setting. These studies have yielded encouraging results, demonstrating its potential effectiveness against various cancers, including:
Exatecan mesilate hydrate is a semisynthetic derivative of camptothecin, a natural alkaloid with significant antineoplastic properties. The compound is characterized by its unique hexacyclic structure, which enhances its solubility and pharmacological profile compared to traditional camptothecin derivatives. Its molecular formula is and it is recognized for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells.
Exatecan mesilate hydrate undergoes pH-dependent hydrolysis, where the closed lactone ring can open to form a carboxylate structure. This transformation is essential for its biological activity, as the intact lactone form is necessary for effective topoisomerase I inhibition . The compound's metabolism primarily occurs in the liver, where cytochrome P450 enzymes, particularly CYP3A4, convert exatecan into its major metabolite, UM-1 .
The primary mechanism of action of exatecan mesilate hydrate involves the inhibition of DNA topoisomerase I. This inhibition disrupts the normal function of the enzyme, leading to the accumulation of single-strand breaks in DNA during replication. In vitro studies have shown that exatecan exhibits a stronger potency than traditional camptothecin and other derivatives, with an IC50 value of approximately 2.2 μM . This enhanced potency allows for effective targeting of various cancer types, including colorectal and lung cancers.
The synthesis of exatecan mesilate hydrate involves several steps:
- Starting Material: The synthesis begins with camptothecin.
- Modification: The compound undergoes methylation using trimethyl orthoformate to introduce specific functional groups.
- Cycloaddition: A [3 + 2] cycloaddition reaction with hydrazine hydrate is performed to form the desired structure .
- Finalization: The product is then purified and characterized to confirm its identity and purity.
These synthetic routes are critical for producing exatecan in sufficient quantities for research and clinical applications.
Exatecan mesilate hydrate has been investigated primarily for its use in cancer therapy due to its potent antitumor activity. It has been explored in clinical trials for various malignancies, including:
- Colorectal cancer
- Non-small cell lung cancer
- Melanoma
The drug's ability to inhibit topoisomerase I makes it a valuable candidate in chemotherapy regimens targeting rapidly dividing cancer cells .
Research on exatecan mesilate hydrate has highlighted its interactions with various biological systems:
- Drug Metabolism: Studies indicate that exatecan is metabolized predominantly by CYP3A4, which can lead to drug-drug interactions when co-administered with other medications that are substrates or inhibitors of this enzyme .
- Pharmacokinetics: Pharmacokinetic studies have shown variability among patients, influenced by genetic polymorphisms in metabolic enzymes .
These findings underscore the importance of personalized medicine approaches when administering exatecan.
Exatecan mesilate hydrate shares structural and functional similarities with several other compounds in the camptothecin family. Below is a comparison highlighting its uniqueness:
| Compound | Mechanism of Action | Potency (IC50) | Unique Features |
|---|---|---|---|
| Exatecan mesilate hydrate | Inhibits topoisomerase I | 2.2 μM | Water-soluble; requires no metabolic activation |
| Camptothecin | Inhibits topoisomerase I | ~10 μM | Less soluble; requires metabolic activation |
| Topotecan | Inhibits topoisomerase I | ~0.5 μM | Used primarily in ovarian and small cell lung cancers |
| 10-Hydroxycamptothecin | Inhibits topoisomerase I | ~5 μM | More stable than camptothecin but less potent |
Exatecan's enhanced solubility and lower required doses make it a promising candidate for further development in oncology therapies compared to its counterparts.
UNII
Pharmacology
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]








